tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate, also known as tert-butyl-3-amino-4-methylpiperidine-1-carboxylate or tert-butyl-3-amino-4-methylpiperidine-1-carboxylic acid, is an organic compound that is used in a variety of scientific applications. It is a colorless solid that has a pungent odor and is soluble in water. It is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Transformations
Stereoselective Syntheses : This compound and its derivatives show potential in stereoselective syntheses. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives reacted with L-selectride in anhydrous tetrahydrofuran to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Important Intermediates : It serves as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550 (Chen Xin-zhi, 2011).
Intramolecular tert-Butyloxycarbonyl (Boc) Group Migration : A fast N→O tert-butyloxycarbonyl migration was reported involving a base-generated alkoxide with this compound. The migration mechanism is intramolecular and includes a nine-membered cyclic transition state (Xue & Silverman, 2010).
Biological and Medicinal Chemistry Applications
NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, a derivative, can be incorporated into proteins and presents an outstanding NMR tag visible in one-dimensional (1)H NMR spectra without isotope labeling. This can facilitate the study of high-molecular-weight systems and measurements of submicromolar ligand binding affinities (Chen, Kuppan, Lee, Jaudzems, Huber, & Otting, 2015).
Influenza Neuraminidase Inhibitors : It has been utilized in the design and synthesis of potent inhibitors of influenza neuraminidase, such as A-192558, which shows promise in antiviral therapy (Wang et al., 2001).
properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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